molecular formula C12H14N2O3S B2728867 Methyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate CAS No. 515861-09-3

Methyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate

Cat. No. B2728867
CAS RN: 515861-09-3
M. Wt: 266.32
InChI Key: SLYBYRAXNOUYAZ-UHFFFAOYSA-N
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Description

Methyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate (MCTC) is a novel synthetic small molecule that has been used in a variety of scientific research applications. It has been found to have a variety of biological activities, including anti-cancer, anti-inflammatory, anti-viral, and anti-bacterial properties. Additionally, it has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

Facile Synthesis through Gewald Reaction

A study by Abaee and Cheraghi (2013) describes a four-component Gewald reaction under organocatalyzed aqueous conditions, leading to efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene, including compounds structurally similar to Methyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate. These derivatives precipitate from the reaction mixtures and are obtained by simple filtration (Abaee & Cheraghi, 2013).

Tumor-Selective Agents

Thomas et al. (2014) explored the structure–activity relationship of tumor-selective 5-substituted 2-amino-3-carboxymethylthiophene derivatives, demonstrating that certain derivatives, including ones with modifications akin to Methyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate, preferentially inhibited the proliferation of various tumor cell lines, showing significant tumor selectivity (Thomas et al., 2014).

Synthetic Methodologies and Applications

Clarke et al. (1998) discussed new syntheses of isothiazoles from primary enamines, indicating the versatility of thiophene derivatives in synthesizing complex heterocycles (Clarke, Emayan, & Rees, 1998). Similarly, Gütschow et al. (1996) investigated the Gewald reaction of 4-methyl-2-pentanone with alkyl cyanoacetates, forming compounds like Methyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate, alongside discussion of reaction mechanisms and the synthesis of 4-isobutyl substituted thiophenes (Gütschow, Schröter, Kuhnle, & Eger, 1996).

properties

IUPAC Name

methyl 2-[(2-cyanoacetyl)amino]-5-propan-2-ylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-7(2)9-6-8(12(16)17-3)11(18-9)14-10(15)4-5-13/h6-7H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYBYRAXNOUYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(S1)NC(=O)CC#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate

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